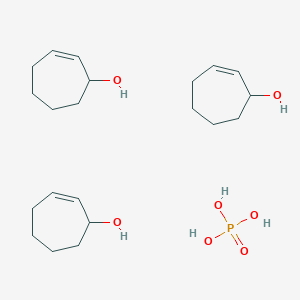
Cyclohept-2-en-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohept-2-en-1-ol;phosphoric acid is a compound that combines the properties of cyclohept-2-en-1-ol and phosphoric acid. Cyclohept-2-en-1-ol is an organic compound with the molecular formula C7H12O, characterized by a seven-membered ring with a double bond and a hydroxyl group. Phosphoric acid, on the other hand, is a mineral acid with the formula H3PO4, known for its high proton conductivity and its role in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohept-2-en-1-ol typically involves the reduction of cyclohept-2-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of cyclohept-2-en-1-ol may involve catalytic hydrogenation of cyclohept-2-en-1-one over a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cyclohept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohept-2-en-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert it to cycloheptanol.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.
Major Products
Oxidation: Cyclohept-2-en-1-one.
Reduction: Cycloheptanol.
Substitution: Cyclohept-2-en-1-yl chloride or bromide.
Scientific Research Applications
Cyclohept-2-en-1-ol;phosphoric acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in specialty materials.
Mechanism of Action
The mechanism of action of cyclohept-2-en-1-ol;phosphoric acid involves its interaction with molecular targets through hydrogen bonding and proton transfer. Phosphoric acid’s high proton conductivity facilitates proton transfer reactions, which are crucial in various biochemical and industrial processes. The compound’s unique structure allows it to participate in specific pathways, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohept-2-en-1-one: Similar structure but lacks the hydroxyl group.
Cycloheptanol: Saturated analog with a hydroxyl group.
Cyclohept-2-en-1-yl chloride: Halogenated derivative.
Properties
CAS No. |
845726-63-8 |
|---|---|
Molecular Formula |
C21H39O7P |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
cyclohept-2-en-1-ol;phosphoric acid |
InChI |
InChI=1S/3C7H12O.H3O4P/c3*8-7-5-3-1-2-4-6-7;1-5(2,3)4/h3*3,5,7-8H,1-2,4,6H2;(H3,1,2,3,4) |
InChI Key |
WYKLLSXRAGLDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C=CC1)O.C1CCC(C=CC1)O.C1CCC(C=CC1)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


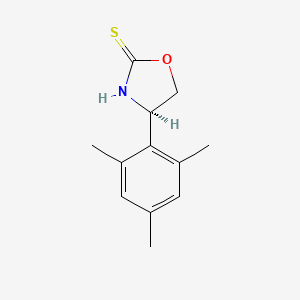
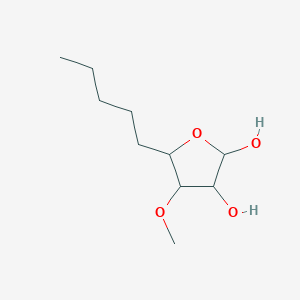
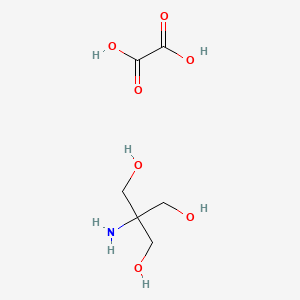
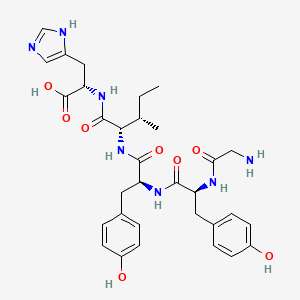
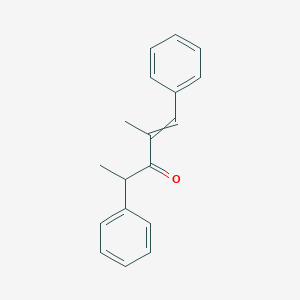

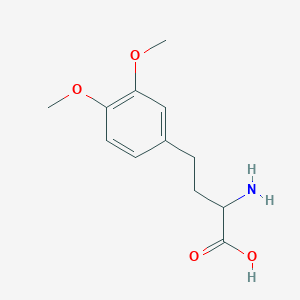
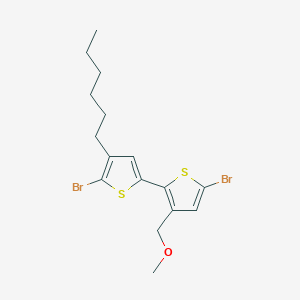
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
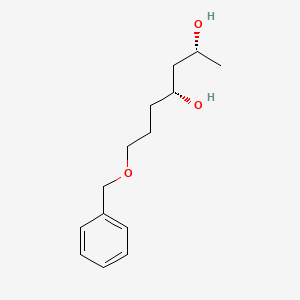
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)
